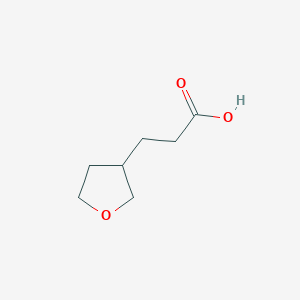
3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile is a useful research compound. Its molecular formula is C10H6BrF2N and its molecular weight is 258.066. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry
The application of 3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile in synthetic chemistry is varied. For instance, the synthesis of 5'-substituted-6-carboxylic-2,2'-bipyridine acid utilizes related compounds as architecton for building preorganized ligands. This approach is pivotal for potentially labeling biological material and highlights the importance of such compounds in developing ligands with oxophilic and anionic sidearms (Charbonnière, Weibel, & Ziessel, 2002).
Environmental Degradation
Research focusing on the environmental degradation of benzonitriles, such as bromoxynil, highlights the significance of understanding the fate of these compounds in soil and subsurface environments. The review by Holtze et al. emphasizes the degradation rates, pathways, and diversity of degrader organisms involved in the process (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Photosynthesis Inhibition
The role of 3,5-disubstituted 4-hydroxy-benzonitriles in inhibiting photosynthesis has been studied, with a focus on the differential effectiveness of compounds like bromoxynil on spinach and wheat photosynthesis. This research provides insights into how these compounds affect CO2 fixation and energy migration in chloroplasts (Szigeti, Tóth, & Paless, 1982).
Radiosynthesis and PET Imaging
In the field of radiopharmaceuticals, compounds like 3-fluoro-5-(2-(2-fluoromethyl)-thiazol-4-yl)ethynyl)benzonitrile have been synthesized and characterized for imaging brain metabotropic glutamate receptors with PET. This work is crucial for understanding the brain's biochemical pathways and developing imaging agents for neurological research (Siméon et al., 2012).
Antimicrobial Applications
The synthesis of new benzofuran analogues from related benzonitriles and their antimicrobial activities represent another research domain. These studies contribute to the development of new compounds with potential antibacterial and antifungal properties (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Properties
IUPAC Name |
3-bromo-5-(2,2-difluorocyclopropyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c11-8-2-6(5-14)1-7(3-8)9-4-10(9,12)13/h1-3,9H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQRALSJPQBJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC(=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)
![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524969.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)
![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)
![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)
![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2524988.png)
![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)
